molecular formula C18H11I2N B1367484 3,6-Diiodo-9-phenyl-9H-carbazole CAS No. 57103-21-6

3,6-Diiodo-9-phenyl-9H-carbazole

Cat. No. B1367484
CAS RN: 57103-21-6
M. Wt: 495.1 g/mol
InChI Key: AWGAUYXFWGUFNE-UHFFFAOYSA-N
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Description

3,6-Diiodo-9-phenyl-9H-carbazole is a chemical compound with the CAS Number: 57103-21-6 . It has a molecular weight of 495.1 . The compound is a crystal-powder form and its color ranges from white to slightly pale reddish yellow to pale-red .


Synthesis Analysis

The synthesis of 3,6-Diiodo-9-phenyl-9H-carbazole involves a procedure described by Chuang et al . A solution containing 16.7 g (0.1 mol) of 9H-carbazole, 21.6 g (0.13 mol) of KI, 21.4 g (0.1 mol) of KIO3, 150 cm3 of acetic acid, and 15 cm3 of water was heated for 48 h on a water bath at 80 °C .


Molecular Structure Analysis

The molecular structure of 3,6-Diiodo-9-phenyl-9H-carbazole consists of two units: the carbazole unit and the phenyl unit . The carbazole unit contains atoms C1–C9A and the phenyl unit contains atoms C10–C16 .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .

Scientific Research Applications

Photophysical Properties

  • Carbazole derivatives, similar to 3,6-Diiodo-9-phenyl-9H-carbazole, demonstrate significant photophysical properties. For instance, 3,6-Diphenyl-9-hexyl-9H-carbazole derivatives with electron-withdrawing groups show considerable red shifts in absorption and emission maxima, influencing their emission in the visible spectrum. These properties suggest potential applications in organic light-emitting diodes (OLEDs) (Kremser et al., 2008).

Electrophosphorescent Materials

  • Carbazole compounds are integral in creating host materials for blue phosphorescent OLEDs. Their ability to exhibit high device efficiencies and slow efficiency roll-off at high brightness levels makes them suitable for such applications (Lijun Deng et al., 2013).

Polymer Synthesis

  • The synthesis of polymers using 3,6-Diiodo-9-phenyl-9H-carbazole derivatives involves palladium-catalyzed cross-coupling reactions. These polymers exhibit unique structural and physical properties, relevant in thermal gravimetric and electrochemical studies (A. Iraqi & I. Wataru, 2004).

Electrochromic Materials

  • Carbazole derivatives, including those structurally similar to 3,6-Diiodo-9-phenyl-9H-carbazole, have been used to develop electrochromic materials. These materials show well-defined oxidation and reduction processes and are characterized by reasonable optical contrast and fast switching times (Bin Hu et al., 2013).

Solar Cell Efficiency

  • Incorporating carbazole units into copolymers can improve intermolecular charge transport in polymer solar cells. This manipulation affects nongeminated recombination in bulk heterojunction-polymer solar cells, enhancing their efficiency (Gang‐Young Lee et al., 2014).

Structural and Spectroscopic Analysis

  • Density functional theory has been used to analyze the structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole, providing insights into its crystal and molecular structure, which could be extrapolated to similar compounds like 3,6-Diiodo-9-phenyl-9H-carbazole (K. Radula-Janik et al., 2016).

Safety And Hazards

The safety information for 3,6-Diiodo-9-phenyl-9H-carbazole includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

Carbazole-based polymeric and oligomeric compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

properties

IUPAC Name

3,6-diiodo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11I2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGAUYXFWGUFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539806
Record name 3,6-Diiodo-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diiodo-9-phenyl-9H-carbazole

CAS RN

57103-21-6
Record name 3,6-Diiodo-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diiodo-9-phenylcarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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